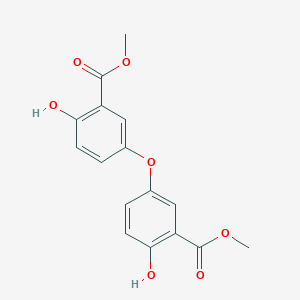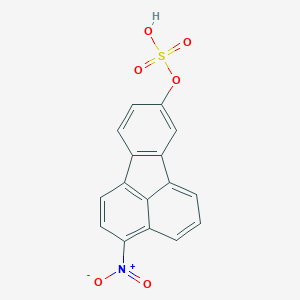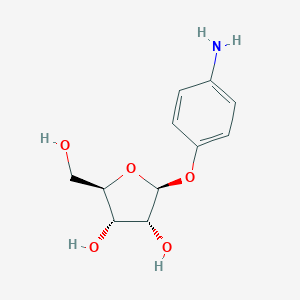
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 4-APAO and is synthesized using a specific method that involves several steps. In
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves its binding to specific receptors in the brain. This binding can activate or inhibit the function of these receptors, which can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, which can affect mood, behavior, and cognition. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in certain disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments has several advantages and limitations. One advantage is its high affinity for certain receptors, which makes it a valuable tool for studying the function of these receptors. Another advantage is its ability to modulate the activity of certain neurotransmitters, which can be useful in studying various disease conditions. However, one limitation is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further explore its potential applications in studying the function of certain receptors in the brain. Another direction is to investigate its potential therapeutic applications in various disease conditions, such as inflammation, oxidative stress, and neurodegenerative disorders. Additionally, further research is needed to determine the safety and toxicity of this compound in various experimental settings.
Méthodes De Synthèse
The synthesis of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves several steps that require specific reagents and conditions. The first step involves the protection of the hydroxyl groups on the oxolane ring using a protecting group such as acetyl or benzoyl. The second step involves the reaction of the protected oxolane ring with 4-aminophenol to form the desired compound. The protecting groups are then removed using specific conditions to obtain the final product.
Applications De Recherche Scientifique
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for certain receptors in the brain, which makes it a valuable tool for studying the function of these receptors. It has also been used as a substrate for enzymes that are involved in the metabolism of certain drugs.
Propriétés
Numéro CAS |
148504-11-4 |
|---|---|
Nom du produit |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
Formule moléculaire |
C11H15NO5 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1 |
Clé InChI |
SLLMCDDTDIJDCF-GWOFURMSSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
SMILES canonique |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
Synonymes |
.beta.-D-Ribofuranoside, 4-aminophenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



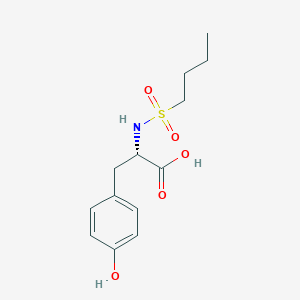
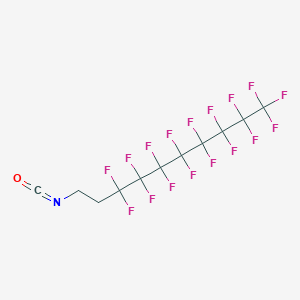
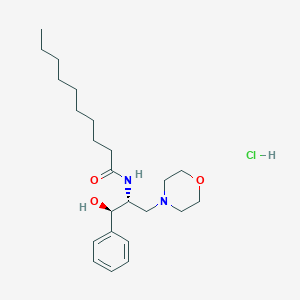
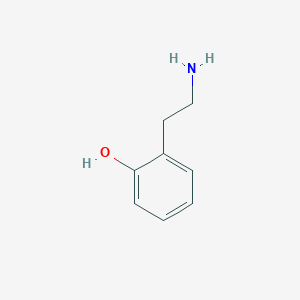
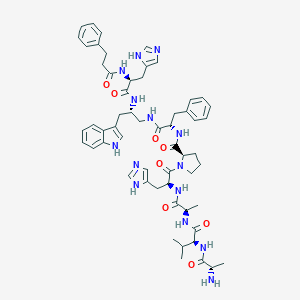
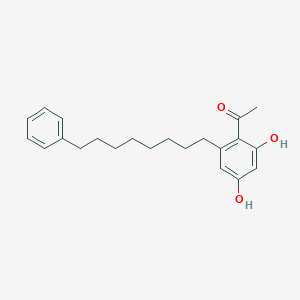
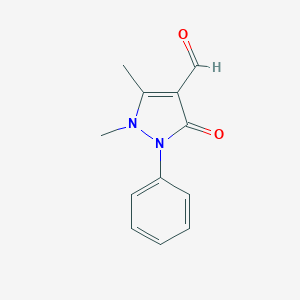
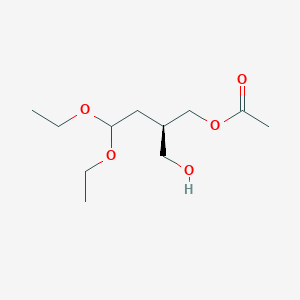
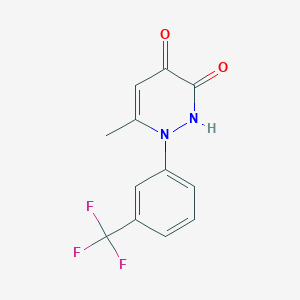
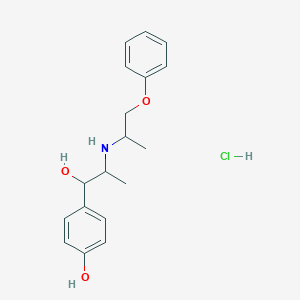
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
